{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
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Overview
Description
{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds exhibit potent h(+),k(+)-atpase inhibitory activity .
Result of Action
Similar compounds have been found to have potent gastric acid secretion inhibitory action in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting compound is then reacted with a fluorinated benzene derivative to introduce the fluorophenyl group. Finally, the amine group is introduced through a substitution reaction, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- {[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
- {[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
- {[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Uniqueness
The uniqueness of {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRGLFHKIRASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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